molecular formula C17H23NO B14183701 Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- CAS No. 835654-23-4

Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)-

Cat. No.: B14183701
CAS No.: 835654-23-4
M. Wt: 257.37 g/mol
InChI Key: HYJDRHDALJSPLP-UHFFFAOYSA-N
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Description

Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- is a chemical compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. The compound 4-(1,1-diethyl-3-phenyl-2-propynyl)-morpholine is characterized by the presence of a phenyl group and a propynyl group attached to the morpholine ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives, including 4-(1,1-diethyl-3-phenyl-2-propynyl)-morpholine, typically involves the reaction of morpholine with appropriate alkylating agents. One common method involves the use of 1,1-diethyl-3-phenyl-2-propynyl chloride as the alkylating agent, which reacts with morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of morpholine derivatives often involves large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. In continuous flow processes, the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient and scalable production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl or phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound with a simpler structure, lacking the phenyl and propynyl groups.

    4-Phenylmorpholine: A derivative with a phenyl group attached to the morpholine ring.

    4-(2-Methyl-1-propenyl)morpholine: A derivative with a propenyl group attached to the morpholine ring.

Uniqueness

Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- is unique due to the presence of both phenyl and propynyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

835654-23-4

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-(3-ethyl-1-phenylpent-1-yn-3-yl)morpholine

InChI

InChI=1S/C17H23NO/c1-3-17(4-2,18-12-14-19-15-13-18)11-10-16-8-6-5-7-9-16/h5-9H,3-4,12-15H2,1-2H3

InChI Key

HYJDRHDALJSPLP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#CC1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

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